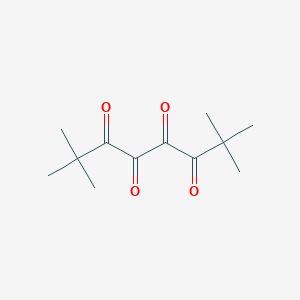
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone: is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.2689 . This compound is characterized by its unique structure, which includes four ketone groups and four methyl groups, making it a tetraone derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-octane with oxidizing agents to introduce the ketone groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 2,2,5,7-Tetramethyl-octa-3,4,5,6-tetraone
- 2,2,7,7-Tetramethyl-octane
- 2,3,6,7-Tetramethyl-anthracene
Uniqueness: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is unique due to its four ketone groups and four methyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
19909-70-7 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
VZPFAZLOXSSWIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Key on ui other cas no. |
19909-70-7 |
Synonyme |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















